molecular formula C21H26BrN3OS B2525171 N-isopropyl-N-phenyl-2-((1-propyl-1H-benzo[d]imidazol-2-yl)thio)acetamide hydrobromide CAS No. 475158-05-5

N-isopropyl-N-phenyl-2-((1-propyl-1H-benzo[d]imidazol-2-yl)thio)acetamide hydrobromide

Cat. No. B2525171
M. Wt: 448.42
InChI Key: LMZKWINNGMIFGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-isopropyl-N-phenyl-2-((1-propyl-1H-benzo[d]imidazol-2-yl)thio)acetamide hydrobromide” is a complex organic compound. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains a thioacetamide group and an isopropylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The imidazole ring, the thioacetamide group, and the isopropylphenyl group would all contribute to the overall structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the imidazole ring, the thioacetamide group, and the isopropylphenyl group would likely impact its solubility, stability, and reactivity .

Scientific Research Applications

Antibacterial Applications

  • Synthesis as Antibacterial Agents : Derivatives of 1H-benzo[d]imidazol-2-yl thioacetamide have been synthesized for antibacterial purposes. Compounds containing this structure have demonstrated significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019).

  • Antibacterial Activity of Pyramidine Derivatives : Another study synthesized N-(4-(1H-benzo(d)imidazole-2-yl) thioacetamide derivatives with pyramidine, showing notable antibacterial effects (Gullapelli, Thupurani, & Brahmeshwari, 2014).

Antitumor and Anticancer Applications

  • Antitumor Activity of Benzothiazole Derivatives : Research on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which are structurally similar, revealed considerable antitumor activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

  • Synthesis for Antimicrobial and Antioxidant Properties : Studies involving the synthesis of benzodiazepines bearing benzimidazole and indole moieties, which include similar structural components, showed potent antimicrobial activity and good antioxidant properties (Naraboli & Biradar, 2017).

  • Evaluation as Antioxidants : Benzimidazole derivatives, structurally related, have been evaluated as antioxidants for base oil, indicating potential applications in the field of material science (Basta et al., 2017).

Synthesis and Reactivity Studies

  • Synthesis and Reactivity : Various studies have been conducted to synthesize and understand the reactivity of compounds containing the 1H-benzo[d]imidazol-2-yl thioacetamide structure, exploring their potential in multiple applications, such as in the synthesis of new compounds with potential biological activities (Fahim & Ismael, 2019).

Future Directions

The future directions for research on this compound would likely depend on its biological activity and potential applications. If it shows promising biological activity, it could be further studied for potential therapeutic applications .

properties

IUPAC Name

N-phenyl-N-propan-2-yl-2-(1-propylbenzimidazol-2-yl)sulfanylacetamide;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3OS.BrH/c1-4-14-23-19-13-9-8-12-18(19)22-21(23)26-15-20(25)24(16(2)3)17-10-6-5-7-11-17;/h5-13,16H,4,14-15H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZKWINNGMIFGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=CC=CC=C2N=C1SCC(=O)N(C3=CC=CC=C3)C(C)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isopropyl-N-phenyl-2-((1-propyl-1H-benzo[d]imidazol-2-yl)thio)acetamide hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.